alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol

Pharmaceutical Quality Control Impurity Profiling Levalbuterol Inhalation Solution

Quantifying Levalbuterol Related Compound G with a non-specific standard introduces systematic errors due to incorrect relative response factors. 5-Hydroxy Albuterol (USP Levalbuterol Related Compound G) eliminates this risk with its defined RRF of 1.0, enabling direct, correction-free quantification against the ≤0.10% acceptance criterion. - RRF 1.0 for direct HPLC/UFLC quantification - Conforms to USP Levalbuterol Inhalation Solution monograph - Supports ANDA method validation per ICH Q2(R1)

Molecular Formula C13H21NO4
Molecular Weight 255.314
CAS No. 182676-90-0
Cat. No. B586385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol
CAS182676-90-0
Synonymsα1-[[(1,1-Dimethylethyl)amino]methyl]-4,5-dihydroxy-1,3-benzenedimethanol;  5-Hydroxyalbuterol;  USP Levalbuterol Related Compound G; 
Molecular FormulaC13H21NO4
Molecular Weight255.314
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C(=C1)O)O)CO)O
InChIInChI=1S/C13H21NO4/c1-13(2,3)14-6-11(17)8-4-9(7-15)12(18)10(16)5-8/h4-5,11,14-18H,6-7H2,1-3H3
InChIKeyCXAKAZXGEIIFTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy Albuterol Reference Standard Procurement Guide


The compound alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol (CAS 182676-90-0), commonly known as 5-Hydroxy Albuterol or 5-Hydroxy Salbutamol, is a catechol analog of the β2-adrenoceptor agonist albuterol [1]. It is officially designated as USP Levalbuterol Related Compound G and is categorized as a specified impurity in the Levalbuterol Inhalation Solution monograph [2]. Unlike its parent compound or the active enantiomer levalbuterol, 5-Hydroxy Albuterol is not used as a therapeutic agent; rather, its value lies in its critical role as a pharmacopoeial reference standard for analytical method development, impurity profiling, and quality control in pharmaceutical manufacturing.

Why Generic Substitution Fails in Levalbuterol Quality Control


Interchanging 5-Hydroxy Albuterol with a generic “albuterol impurity standard” is not possible because the USP monograph specifies individual acceptance limits and relative response factors (RRFs) for each structurally distinct related compound. For Levalbuterol Related Compound G, the RRF is explicitly set at 1.0, whereas other impurities such as Related Compound D require an RRF correction factor of 3.0 [1]. Using an incorrect reference standard would lead to systematic quantification errors, potentially causing a batch to fail the ≤0.10% limit for Related Compound G or pass when it should not, thereby compromising regulatory compliance and patient safety [1]. The following quantitative evidence demonstrates why 5-Hydroxy Albuterol must be prioritized over non-specific alternatives.

Quantitative Differential Evidence for 5-Hydroxy Albuterol


USP Acceptance Limit vs. Co-Specified Impurities

In the USP Levalbuterol Inhalation Solution monograph, the acceptance limit for 5-Hydroxy Albuterol (Levalbuterol Related Compound G) is set at ≤0.10%, distinct from the limits set for co-specified impurities D (≤0.08%) and unknown impurities (≤0.10% individually, ≤0.25% total) [1]. This specifically assigned threshold mandates the use of authenticated 5-Hydroxy Albuterol reference material for accurate quantification.

Pharmaceutical Quality Control Impurity Profiling Levalbuterol Inhalation Solution

Relative Response Factor vs. Related Compound D

The USP monograph assigns a relative response factor (RRF) of 1.0 to Levalbuterol Related Compound G, in contrast to an RRF of 3.0 for Related Compound D [1]. An RRF of 1.0 indicates that the detector response per unit mass for 5-Hydroxy Albuterol is identical to that of the levalbuterol hydrochloride API, eliminating the need for mathematical correction and reducing quantification uncertainty.

Analytical Method Development HPLC Quantification Relative Response Factor

Structural Differentiation from Albuterol Analogs

5-Hydroxy Albuterol differs from albuterol (salbutamol) by an additional hydroxyl group at the 5-position of the phenyl ring, forming a catechol motif (4,5-dihydroxy substitution) [1]. This structural feature increases hydrogen bond donor count to 5 (vs. 3 for albuterol) and introduces susceptibility to catechol-O-methyltransferase (COMT)-mediated metabolism, a property not shared by the parent compound or by the 4-hydroxy-only levalbuterol [2][3].

Structure-Activity Relationship Hydroxylation Pattern Catechol Analogs

Purity Specification: Vendor Batch Consistency vs. Pharmacopoeial Requirements

Commercially available 5-Hydroxy Albuterol reference standards are typically supplied with a minimum purity of >95% (HPLC) and are accompanied by a Certificate of Analysis (CoA) detailing characterization data compliant with regulatory guidelines [1]. This level of characterization is absent for generic, non-pharmacopoeial albuterol impurities, which often lack traceable purity assignments.

Reference Standard Characterization Certificate of Analysis Purity Determination

Priority Application Scenarios for 5-Hydroxy Albuterol


USP-Compliant Organic Impurities Testing

5-Hydroxy Albuterol is an irreplaceable reference standard for quantifying Levalbuterol Related Compound G in the official USP organic impurities test. The monograph requires a standard solution containing 5-Hydroxy Albuterol at a known concentration of ~0.05 µg/mL to establish system suitability and to calculate impurity content against the ≤0.10% acceptance criterion [1].

ANDA Method Validation and Quality Control

Generic manufacturers developing Abbreviated New Drug Applications (ANDAs) for levalbuterol inhalation solution must validate analytical methods per ICH Q2(R1) guidelines. 5-Hydroxy Albuterol serves as a key impurity standard for specificity, linearity (using its unity RRF of 1.0 for direct quantification), accuracy, and precision studies [1].

COMT Substrate Profiling in Drug Metabolism Research

The catechol structure of 5-Hydroxy Albuterol makes it a valuable probe for studying COMT-mediated O-methylation, a metabolic pathway distinct from the sulfation that dominates albuterol clearance. Research employing this compound as a bisubstrate inhibitor scaffold has contributed to the design of COMT inhibitors lacking nitro groups [2].

Quote Request

Request a Quote for alpha(((1,1-Dimethylethyl)amino)methyl)-4,5-dihydroxy-1,3-benzenedimethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.